Fmoc-6-chloro D-Tryptophan
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Description
Fmoc-6-chloro D-Tryptophan is a chemical compound used for the preparation of acyltryptophanols . It has a molecular formula of C26H21ClN2O4 .
Molecular Structure Analysis
The molecular structure of Fmoc-6-chloro D-Tryptophan is characterized by a molecular weight of 460.9 g/mol . The IUPAC name for this compound is (2R)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid .Physical And Chemical Properties Analysis
Fmoc-6-chloro D-Tryptophan has a molecular weight of 460.9 g/mol . It has a XLogP3-AA value of 5.4, indicating its lipophilicity . It has 3 hydrogen bond donor count and 4 hydrogen bond acceptor count .Scientific Research Applications
1. Chromatography and Molecularly Imprinted Polymers
Fmoc-6-chloro D-Tryptophan and its analogues have been studied extensively in the context of chromatography, particularly with molecularly imprinted polymers (MIPs). These studies focused on the thermodynamics of solvent effects, the nature of organic mobile phases, and the adsorption isotherms of Fmoc-tryptophan enantiomers. Different solvents were tested for their affinity and selectivity, revealing that the overall affinity and enantiomeric selectivity were highest in acetonitrile (MeCN), which was also used in the polymerization process. These insights are critical for understanding the separation processes in chromatography and the design of molecularly imprinted polymers for specific target molecules (Kim & Guiochon, 2005a), (Kim & Guiochon, 2005b), (Kim & Guiochon, 2005c).
2. Mass Transfer Kinetics and Adsorption Sites
Research has also delved into mass transfer kinetics, highlighting the dynamics of Fmoc-Tryptophan enantiomers on molecularly imprinted polymers. This study indicated that surface diffusion is the dominant factor in mass transfer kinetics on both MIP and non-imprinted polymers (NIP), offering valuable information for improving the efficiency of molecular imprinting and chromatographic separation processes (Kim, Kaczmarski, & Guiochon, 2005).
3. Self-assembly and Bio-templating Applications
Fmoc-modified amino acids and peptides, including those involving tryptophan, exhibit remarkable self-assembly properties. These characteristics are harnessed in various applications such as cell cultivation, bio-templating, and the fabrication of functional materials. The inherent hydrophobicity and aromaticity of the Fmoc moiety play a crucial role in the self-organization of these bio-inspired building blocks, showcasing their potential in biomedical and materials science fields (Tao et al., 2016).
4. Synthesis of Novel Peptide Building Blocks
The synthesis of novel ring-A double substituted tryptophan building blocks for combinatorial chemistry highlights the versatility of Fmoc-tryptophan derivatives. These building blocks, synthesized via a two-step process, have wide applications in peptide and combinatorial chemistry, demonstrating the adaptability of Fmoc-tryptophan in synthesizing complex and diverse molecular structures (Gorohovsky et al., 2003).
5. Fluorescent Labeling for Live-cell Imaging
Fmoc-tryptophan derivatives have been used to prepare fluorogenic amino acids for labeling peptides, enhancing live-cell fluorescence imaging. This application is crucial in biological research, where visualizing and tracking molecular processes within live cells is essential. The ability to create fluorescent peptides without impairing the molecular recognition properties of the peptides is particularly valuable (Mendive-Tapia et al., 2017).
properties
IUPAC Name |
(2R)-3-(6-chloro-1H-indol-3-yl)-2-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H21ClN2O4/c27-16-9-10-17-15(13-28-23(17)12-16)11-24(25(30)31)29-26(32)33-14-22-20-7-3-1-5-18(20)19-6-2-4-8-21(19)22/h1-10,12-13,22,24,28H,11,14H2,(H,29,32)(H,30,31)/t24-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FDXGPPBWOOAVEL-XMMPIXPASA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC(CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)N[C@H](CC4=CNC5=C4C=CC(=C5)Cl)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H21ClN2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Fmoc-6-chloro D-Tryptophan |
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